Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate
Description
Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate (CAS: 96737-45-0) is a specialized organic compound with the molecular formula C₁₂H₂₃NO₄ and a molecular weight of 245.32 g/mol . It features a tert-butoxycarbonyl (Boc) group, a widely used amine-protecting group in organic synthesis, and an ethyl ester moiety. The Boc group provides acid-labile protection, making the compound valuable in multi-step syntheses, particularly in peptide chemistry and pharmaceutical intermediate preparation. Its structure includes a methyl-substituted propanoate backbone, which influences steric and electronic properties during reactions. This compound is cataloged as a research chemical for applications in drug discovery and fine chemical production .
Properties
Molecular Formula |
C12H23NO4 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
ethyl 2-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C12H23NO4/c1-7-16-10(14)9(2)8-13(6)11(15)17-12(3,4)5/h9H,7-8H2,1-6H3 |
InChI Key |
QCKAICTVQYTIFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CN(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate typically involves the following steps:
Protection of the Amine Group: The starting material, 3-amino-2-methylpropanoic acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms the Boc-protected amine.
Esterification: The Boc-protected amine is then esterified with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form this compound
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid
Substitution: Sodium hydroxide, water
Reduction: Lithium aluminum hydride, ether
Major Products Formed
Deprotection: 3-amino-2-methylpropanoic acid
Substitution: 3-[Boc(methyl)amino]-2-methylpropanoic acid
Reduction: 3-[Boc(methyl)amino]-2-methylpropanol
Scientific Research Applications
Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate with structurally or functionally related compounds, focusing on protecting groups, ester variations, and substituent effects.
Boc-Protected Amino Acid Derivatives
Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate (CAS: 204514-14-7) Key Difference: Contains a 2,2-dimethyl substitution on the propanoate chain. Impact: Increased steric hindrance reduces reactivity in nucleophilic acyl substitution compared to the target compound. This makes it less favorable in coupling reactions but more stable under harsh conditions .
Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate (CAS: 182486-16-4) Key Difference: Uses a methyl ester instead of ethyl. Impact: Methyl esters hydrolyze faster under basic conditions due to higher electrophilicity. The ethyl ester in the target compound offers enhanced lipophilicity and slower hydrolysis, advantageous for prolonged reaction steps .
3-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid (CAS: 77087-60-6) Key Difference: Lacks the ethyl ester, existing as a free carboxylic acid. Impact: Direct utility in peptide synthesis after Boc deprotection, unlike the target compound, which requires ester hydrolysis or transesterification for further functionalization .
Alternative Protecting Groups
Ethyl 3-((1-(((Benzyloxy)carbonyl)amino)...propanoate (from ) Key Difference: Uses a Cbz (benzyloxycarbonyl) group instead of Boc. Impact: Cbz requires hydrogenolysis for deprotection, limiting compatibility with hydrogenation-sensitive substrates. Boc’s acid-labile nature (removed with TFA) is preferable in multi-step syntheses involving redox-sensitive groups .
Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate (CAS: 1221341-95-2) Key Difference: Features a diethoxyethyl amino-protecting group. Impact: Stability under acidic conditions differs from Boc, offering orthogonal protection strategies. This compound may require specialized cleavage conditions, such as oxidative or reductive methods .
Structural Analogues with Additional Functional Groups
Ethyl (2S,3S)-2-hydroxy-3-((2-methylallyl)amino)-3-phenylpropanoate (from ) Key Difference: Incorporates a hydroxyl group and phenyl substituent. Impact: Enhanced stereochemical complexity (2S,3S configuration) may influence chiral synthesis outcomes. The phenyl group introduces aromaticity, altering solubility and reactivity .
Ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene} butanoate (CAS: 886366-12-7) Key Difference: Contains a hydrazine-indole hybrid structure. This contrasts with the target compound’s primary role as a synthetic intermediate .
Data Tables
Table 1: Comparison of Boc-Protected Amino Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Feature | Stability/Reactivity Consideration |
|---|---|---|---|---|
| This compound | 96737-45-0 | C₁₂H₂₃NO₄ | Ethyl ester, Boc protection | Acid-labile; stable in basic conditions |
| Ethyl 3-((Boc)amino)-2,2-dimethylpropanoate | 204514-14-7 | C₁₃H₂₅NO₄ | 2,2-dimethyl substitution | High steric hindrance; slower reactions |
| Methyl 3-(Boc-amino)-2-methylpropanoate | 182486-16-4 | C₁₀H₁₉NO₄ | Methyl ester | Faster hydrolysis under basic conditions |
Table 2: Comparison with Alternative Protecting Groups
| Compound Name | Protecting Group | Deprotection Method | Key Advantage |
|---|---|---|---|
| This compound | Boc | Acid (e.g., TFA) | Compatible with hydrogenation steps |
| Ethyl 3-(Cbz-amino)...propanoate | Cbz | Hydrogenolysis | Orthogonal to acid-sensitive groups |
| Methyl 3-(diethoxyethyl-amino)-propanoate | Diethoxyethyl | Oxidative/reductive methods | Stability under acidic conditions |
Key Research Findings
Synthetic Utility : The Boc group in the target compound enables efficient deprotection in peptide synthesis, outperforming Cbz in hydrogenation-sensitive contexts .
Ester Stability : Ethyl esters exhibit slower hydrolysis rates than methyl esters, making them preferable for extended reaction sequences .
Steric Effects: Compounds with dimethyl substitutions (e.g., 2,2-dimethylpropanoate) show reduced reactivity in coupling reactions, highlighting the target compound’s balanced steric profile .
Orthogonal Protection : The diethoxyethyl group in analogues offers alternative stability profiles, useful in multi-protection strategies .
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